![molecular formula C8H4Cl3N3O B13709252 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family This compound is characterized by the presence of three chlorine atoms and a methyl group attached to the pyrido[3,2-d]pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, hydrazine hydrate, and various acids and bases. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms .
Wissenschaftliche Forschungsanwendungen
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloropyrimidine: Shares a similar trichloro substitution pattern but differs in the core structure.
2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine: Another pyrido[3,2-d]pyrimidine derivative with different functional groups.
Uniqueness
2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups.
Eigenschaften
Molekularformel |
C8H4Cl3N3O |
|---|---|
Molekulargewicht |
264.5 g/mol |
IUPAC-Name |
2,4,7-trichloro-5-methylpyrido[3,2-d]pyrimidin-6-one |
InChI |
InChI=1S/C8H4Cl3N3O/c1-14-5-4(2-3(9)7(14)15)12-8(11)13-6(5)10/h2H,1H3 |
InChI-Schlüssel |
WKQCUGFZGSJPFY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C1=O)Cl)N=C(N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




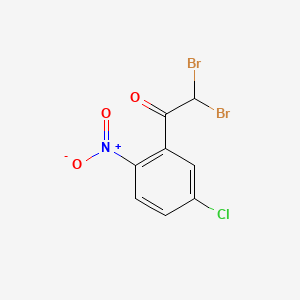
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

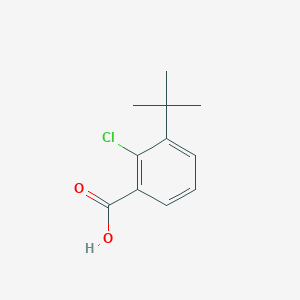
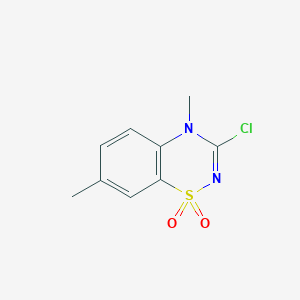
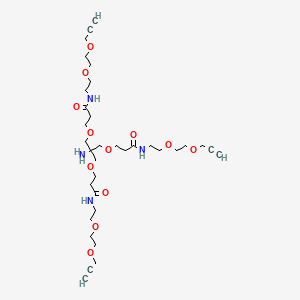


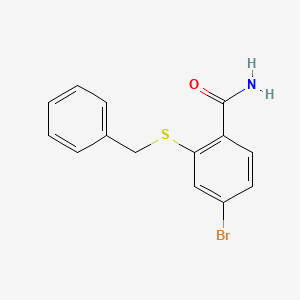
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
